molecular formula C13H13ClN2O6 B2833355 HADA hydrochloride CAS No. 2253733-10-5

HADA hydrochloride

Cat. No.: B2833355
CAS No.: 2253733-10-5
M. Wt: 328.71
InChI Key: PLVOEKQNBIXHDI-SBSPUUFOSA-N
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Mechanism of Action

Target of Action

HADA hydrochloride, also known as 3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrochloride, is a blue fluorescent D-amino acid (FDAA) . The primary targets of this compound are the peptidoglycans (PGs) of diverse bacterial species . Peptidoglycans are essential components of the bacterial cell wall and play a crucial role in maintaining the structural integrity of the cell.

Mode of Action

This compound interacts with its targets by being efficiently incorporated into the peptidoglycans at the sites of PG biosynthesis . This allows for specific and covalent probing of bacterial growth with minimal perturbation .

Biochemical Pathways

The incorporation of this compound into peptidoglycans affects the PG biosynthesis pathway . This pathway is responsible for the synthesis and maintenance of the bacterial cell wall. The downstream effects of this interaction include changes in the structure and function of the bacterial cell wall, which can be monitored using the fluorescence of this compound .

Pharmacokinetics

Its ability to be incorporated into peptidoglycans suggests that it can be efficiently taken up by bacterial cells . The impact of these properties on the bioavailability of this compound is currently unknown and may be a topic of future research.

Result of Action

The result of this compound’s action is the labeling of peptidoglycans in live bacteria . This labeling results in strong peripheral and septal labeling of diverse bacterial cell populations without affecting growth rates . This allows for the visualization and study of bacterial growth and cell wall synthesis .

Biochemical Analysis

Biochemical Properties

HADA hydrochloride interacts with peptidoglycans, a type of polymer in bacterial cell walls . It is incorporated into the peptidoglycans of various bacterial species at the sites of PG biosynthesis . This allows for specific and covalent probing of bacterial growth with minimal perturbation .

Cellular Effects

This compound has a significant impact on bacterial cells. It is incorporated into the peptidoglycans of diverse bacterial species, allowing for the specific and covalent probing of bacterial growth . This does not affect the growth rates of the bacterial cell populations .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into the peptidoglycans of bacterial cells . This allows for the specific and covalent probing of bacterial growth

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are time-dependent. FDAA labeling can take as little as 30 seconds for a rapidly growing species such as Escherichia coli . Although this compound is dimmer and less photostable than other FDAAs, it most reproducibly and robustly labels the PG of most bacterial species .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptidoglycan biosynthesis in bacterial cells . It is incorporated into the peptidoglycans of diverse bacterial species at the sites of PG biosynthesis .

Transport and Distribution

This compound is transported to the sites of peptidoglycan biosynthesis in bacterial cells . It is then incorporated into the peptidoglycans, allowing for the specific and covalent probing of bacterial growth .

Subcellular Localization

The subcellular localization of this compound is at the sites of peptidoglycan biosynthesis in bacterial cells . It is incorporated into the peptidoglycans, allowing for the specific and covalent probing of bacterial growth .

Properties

IUPAC Name

(2R)-2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6.ClH/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20;/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVOEKQNBIXHDI-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NC[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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